2-Chloro-6-(ethoxymethoxy)pyridine
Description
This compound features a pyridine ring substituted with a chlorine atom at position 2 and an ethoxymethoxy group (-OCH2OCH2CH3) at position 4. The ethoxymethoxy substituent combines ether and alkoxy functionalities, which may enhance solubility and modulate electronic effects compared to simpler substituents like methoxy or halogen groups. Such modifications are critical in medicinal chemistry and agrochemical design, where steric and electronic properties influence reactivity and biological activity .
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-chloro-6-(ethoxymethoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-2-11-6-12-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 |
InChI Key |
GWSZSHVCMQVEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following pyridine derivatives share structural similarities with 2-Chloro-6-(ethoxymethoxy)pyridine, differing primarily in substituent groups (Table 1):
Key Observations :
- Electron-withdrawing groups (e.g., -CF3, -CCl3) increase reactivity in nucleophilic substitution but may raise toxicity concerns .
- Ether-linked substituents (e.g., methoxymethoxy, ethoxymethoxy) improve solubility and serve as protecting groups in synthesis .
- Halogen positioning (e.g., Cl at position 2 vs. 6) influences regioselectivity in further functionalization .
Physical and Chemical Properties
Substituents significantly alter physical properties (Table 2):
Key Trends :
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